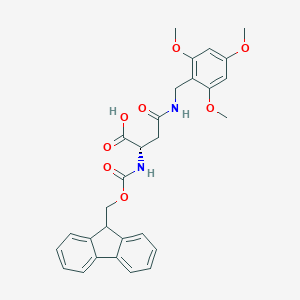

Fmoc-Asn(Tmob)-OH

Übersicht

Beschreibung

Fmoc-Asn(Tmob)-OH: is a derivative of asparagine, an amino acid, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amide is protected by a 2,4,6-trimethoxybenzyl (Tmob) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Tmob)-OH typically involves the protection of the amino group of asparagine with the Fmoc group and the protection of the side chain amide with the Tmob group. The process generally follows these steps:

Protection of the Amino Group: The amino group of asparagine is reacted with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to form Fmoc-Asn.

Protection of the Side Chain Amide: The side chain amide of Fmoc-Asn is then protected by reacting it with 2,4,6-trimethoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: Fmoc-Asn(Tmob)-OH undergoes deprotection reactions to remove the Fmoc and Tmob groups. The Fmoc group is typically removed using a base such as piperidine, while the Tmob group is removed using acidic conditions like trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is usually facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Tmob removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).

Major Products:

Deprotection: Asparagine after removal of Fmoc and Tmob groups.

Coupling: Peptides with asparagine residues incorporated.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods

The synthesis of Fmoc-Asn(Tmob)-OH involves several key steps:

- Protection of the Amino Group:

- Asparagine is reacted with Fmoc chloride in the presence of a base (e.g., sodium carbonate or triethylamine) to form Fmoc-Asn.

- Protection of the Side Chain Amide:

- The side chain amide of Fmoc-Asn is subsequently protected by reacting it with Tmob chloride under basic conditions (e.g., sodium hydride or potassium carbonate).

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability in DMF | Cleavage Conditions | Solubility |

|---|---|---|---|

| Fmoc | High | Piperidine | Moderate |

| Tmob | High | Trifluoroacetic acid | High |

| Trt | Moderate | Trifluoroacetic acid | High |

| Dmcp | High | Rapid cleavage | Enhanced |

Chemistry

This compound is extensively used in peptide synthesis due to its ability to facilitate the stepwise assembly of complex peptide sequences. The selective protection and deprotection of functional groups allow for precise control over the synthesis process. This compound has been shown to yield higher purity peptides compared to other derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Asn(Mbh)-OH .

Biology

In biological research, peptides synthesized using this compound are utilized to study various interactions such as:

- Protein-Protein Interactions: Understanding how proteins interact can reveal insights into cellular processes.

- Enzyme-Substrate Interactions: These studies help elucidate enzymatic mechanisms and pathways.

- Receptor-Ligand Binding: Investigating these interactions can aid drug discovery efforts.

Peptides produced from this compound can influence cellular functions, impacting signaling pathways and gene expression .

Medicine

The pharmaceutical industry employs this compound in the development of peptide-based drugs. These synthesized peptides can act as:

- Inhibitors: Blocking specific biological pathways.

- Agonists: Stimulating receptor activity.

- Antagonists: Inhibiting unwanted biological actions.

The versatility of peptides derived from this compound makes them valuable in therapeutic applications .

Industry

In industrial settings, this compound is used for large-scale synthesis of peptide drugs. Its efficiency in producing high-purity peptides is critical for developing diagnostic tools and peptide-based materials .

Case Studies

-

Peptide Synthesis Efficiency:

A comparative study assessed various asparagine derivatives in peptide synthesis. Results indicated that this compound yielded significantly purer peptides than its counterparts, demonstrating its superior performance in SPPS . -

Application in Drug Development:

Research highlighted the use of peptides synthesized from this compound as potential therapeutic agents targeting specific diseases. The ability to tailor these peptides for various biological interactions showcases their importance in medicinal chemistry .

Wirkmechanismus

The primary function of Fmoc-Asn(Tmob)-OH is to serve as a protected building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide assembly. The Tmob group protects the side chain amide, ensuring that it remains intact until the desired point in the synthesis. The deprotection of these groups is carefully controlled to allow for the stepwise addition of amino acids, leading to the formation of the desired peptide sequence.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Tmob)-OH but with a trityl (Trt) protecting group instead of Tmob.

Fmoc-Gln(Tmob)-OH: A derivative of glutamine with Fmoc and Tmob protecting groups.

Fmoc-Asn(Mbh)-OH: A derivative of asparagine with a 4,4-dimethoxybenzhydryl (Mbh) protecting group.

Uniqueness: this compound is unique due to the specific combination of Fmoc and Tmob protecting groups. The Tmob group provides a different level of protection and stability compared to other protecting groups like trityl or 4,4-dimethoxybenzhydryl. This makes this compound particularly useful in certain synthetic applications where other protecting groups may not be as effective.

Biologische Aktivität

Fmoc-Asn(Tmob)-OH, a derivative of asparagine, is a significant compound in peptide synthesis, particularly within the framework of solid-phase peptide synthesis (SPPS). This article explores its biological activity, synthesis methods, and applications in various fields.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C29H30N2O8

- CAS Number: 120658-63-1

- Solubility: Highly soluble in organic solvents and stable in DMF solutions, making it suitable for peptide coupling reactions .

Target of Action:

this compound primarily serves as a building block in peptide synthesis, facilitating the formation of peptide bonds between amino acids.

Mode of Action:

The compound undergoes deprotection reactions to remove the Fmoc and Tmob groups, allowing for the formation of amide bonds during peptide synthesis. The Fmoc group is typically removed using a base like piperidine, while the Tmob group is cleaved under acidic conditions with trifluoroacetic acid (TFA) .

Synthesis Methods

Synthetic Routes:

- Protection of the Amino Group: Reacting asparagine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base.

- Protection of the Side Chain Amide: Reacting the protected asparagine with 2,4,6-trimethoxybenzyl chloride in a basic environment .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability in DMF | Cleavage Conditions | Solubility |

|---|---|---|---|

| Fmoc | High | Piperidine | Moderate |

| Tmob | High | TFA | High |

| Trt | Moderate | TFA | High |

| Dmcp | High | Rapid cleavage | Enhanced |

Biological Applications

Peptide Synthesis:

this compound is widely used in synthesizing peptides for various biological studies. It allows for selective protection and deprotection of functional groups, facilitating complex peptide assembly .

Case Studies:

- Protein-Protein Interactions: Peptides synthesized using this compound have been employed to study interactions between proteins, providing insights into cellular signaling pathways.

- Therapeutic Peptides: The compound is instrumental in developing peptide-based drugs that can act as inhibitors or agonists in various biological pathways .

Pharmacokinetics and Biochemical Pathways

Pharmacokinetics:

The solubility and stability of this compound under various conditions are critical for its effectiveness in peptide synthesis. Its behavior can be influenced by factors such as temperature and pH during synthesis processes .

Biochemical Pathways:

This compound plays a crucial role in the metabolic pathway of peptide synthesis, participating actively in amide bond formation. The peptides synthesized can influence cellular functions, including gene expression and metabolic processes .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZYXRAMAQAJGQ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560367 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120658-63-1 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.